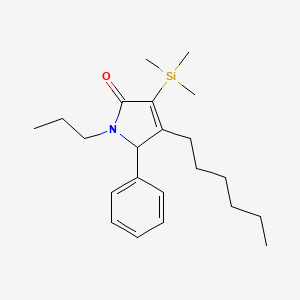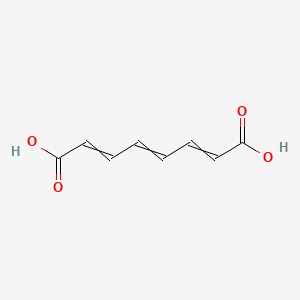![molecular formula C14H24O2Si B12566265 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- CAS No. 185198-08-7](/img/structure/B12566265.png)
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- is a chemical compound with a unique structure that includes an alkyne, a ketone, and a silyl ether functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of an alkyne with a ketone precursor, followed by the introduction of the silyl ether group under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- can undergo various chemical reactions, including:
Oxidation: The alkyne and ketone groups can be oxidized to form different products.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
科学的研究の応用
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- exerts its effects involves its interaction with specific molecular targets. The alkyne and ketone groups can participate in various chemical reactions, while the silyl ether group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
1-Octen-3-one: A ketone with a similar structure but lacking the alkyne and silyl ether groups.
1-Octene: An alkene with a similar carbon chain but lacking the ketone and silyl ether groups.
6-Octen-1-yn-3-ol, 3,7-dimethyl-: A compound with an alkyne and alcohol group, similar in structure but different in functional groups.
Uniqueness
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the silyl ether group, in particular, can influence the compound’s stability and reactivity, making it valuable in specific synthetic and industrial processes.
特性
CAS番号 |
185198-08-7 |
|---|---|
分子式 |
C14H24O2Si |
分子量 |
252.42 g/mol |
IUPAC名 |
(6R)-6-[tert-butyl(dimethyl)silyl]oxyoct-1-en-7-yn-4-one |
InChI |
InChI=1S/C14H24O2Si/c1-8-10-12(15)11-13(9-2)16-17(6,7)14(3,4)5/h2,8,13H,1,10-11H2,3-7H3/t13-/m0/s1 |
InChIキー |
HKQGZNLCPMNGLR-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CC(=O)CC=C)C#C |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)CC=C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


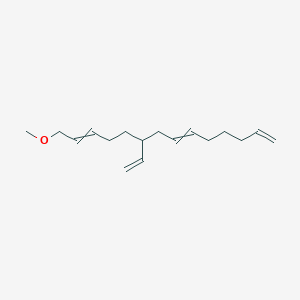
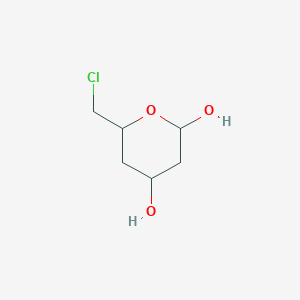
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
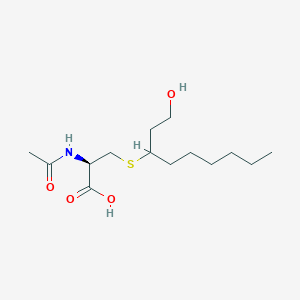
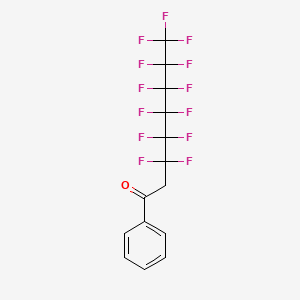
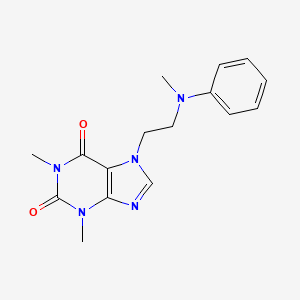
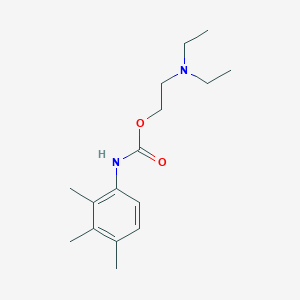
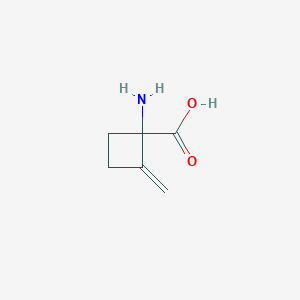
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
